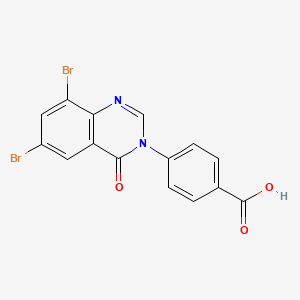
4-(6,8-Dibromo-4-oxoquinazolin-3(4H)-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6,8-Dibromo-4-oxoquinazolin-3(4H)-yl)benzoic acid is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,8-Dibromo-4-oxoquinazolin-3(4H)-yl)benzoic acid typically involves the following steps:
Bromination: The starting material, quinazolinone, is brominated at the 6 and 8 positions using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The dibromoquinazolinone is then coupled with benzoic acid or its derivatives using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
4-(6,8-Dibromo-4-oxoquinazolin-3(4H)-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the quinazolinone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form more complex carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Derivatives with various functional groups replacing the bromine atoms.
Reduction: Alcohol derivatives of the quinazolinone ring.
Oxidation: Higher carboxylic acids derived from the benzoic acid moiety.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases due to its structural similarity to other bioactive quinazolinones.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(6,8-Dibromo-4-oxoquinazolin-3(4H)-yl)benzoic acid would depend on its specific application. Generally, quinazolinones exert their effects by interacting with specific molecular targets such as enzymes or receptors, modulating their activity and thereby influencing biological pathways.
相似化合物的比较
Similar Compounds
4-Oxoquinazolin-3(4H)-yl)benzoic acid: Lacks the bromine atoms, potentially less reactive.
6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)benzoic acid: Chlorine atoms instead of bromine, different reactivity and biological activity.
4-(6,8-Dimethyl-4-oxoquinazolin-3(4H)-yl)benzoic acid: Methyl groups instead of bromine, different steric and electronic effects.
Uniqueness
The presence of bromine atoms in 4-(6,8-Dibromo-4-oxoquinazolin-3(4H)-yl)benzoic acid makes it more reactive and potentially more bioactive compared to its analogs. This can lead to unique interactions with biological targets and different chemical reactivity.
属性
CAS 编号 |
91164-37-3 |
|---|---|
分子式 |
C15H8Br2N2O3 |
分子量 |
424.04 g/mol |
IUPAC 名称 |
4-(6,8-dibromo-4-oxoquinazolin-3-yl)benzoic acid |
InChI |
InChI=1S/C15H8Br2N2O3/c16-9-5-11-13(12(17)6-9)18-7-19(14(11)20)10-3-1-8(2-4-10)15(21)22/h1-7H,(H,21,22) |
InChI 键 |
SIQCKCJCEKPLPC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)N2C=NC3=C(C2=O)C=C(C=C3Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14364945.png)
![2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid](/img/structure/B14364958.png)
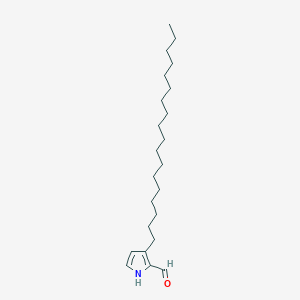
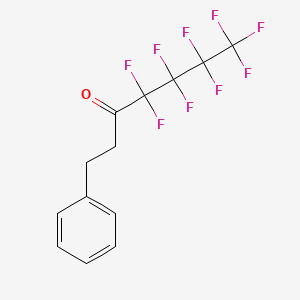
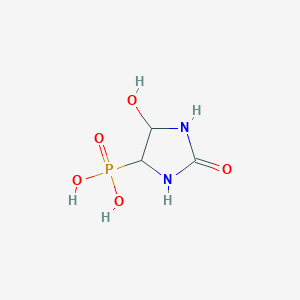
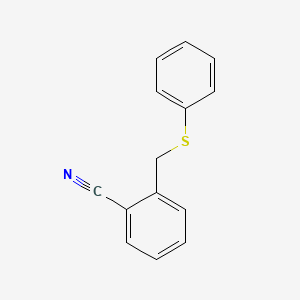

![Ethyl 4-[bis(acetyloxy)methyl]benzoate](/img/structure/B14364983.png)
![2-[(2-Aminophenyl)sulfanyl]cyclohexanol](/img/structure/B14364990.png)

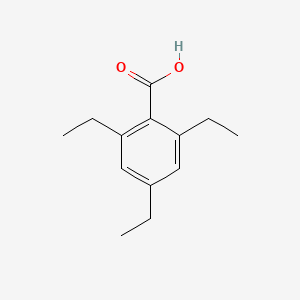
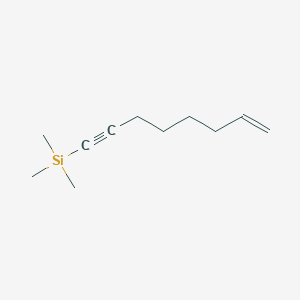
![3-Chloro-4-(morpholin-4-yl)-2H-thieno[2,3-h][1]benzopyran-2-one](/img/structure/B14365009.png)

